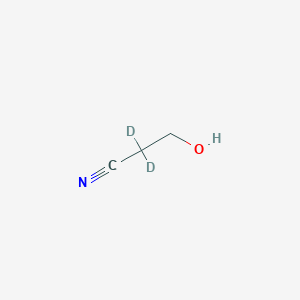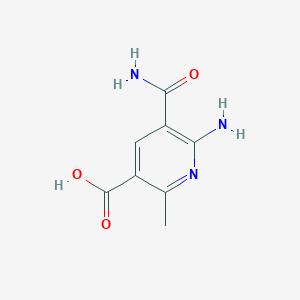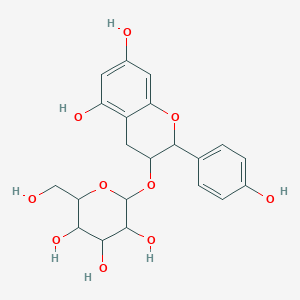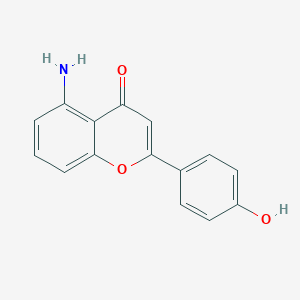
5-Amino-2-(4-hydroxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a compound of significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a hydroxyphenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one-4-one.
Reduction: Formation of 2-(4-hydroxyphenyl)-5-amino-4H-1-benzopyran-4-amine.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-Amino-2-(4-hydroxyphenyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for skin-lightening agents. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar benzopyran structure but differ in their substitution patterns and biological activities.
2-(4-Hydroxyphenyl)ethanol: This compound has a similar hydroxyphenyl group but lacks the benzopyran ring system.
3-(4-Hydroxyphenyl)amino)propanoic acid: This compound contains a hydroxyphenyl group and an amino group but differs in its overall structure and applications.
Uniqueness
5-Amino-2-(4-hydroxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
129974-42-1 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-amino-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2 |
InChI Key |
YYEHVLMUHQDZMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Synonyms |
4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


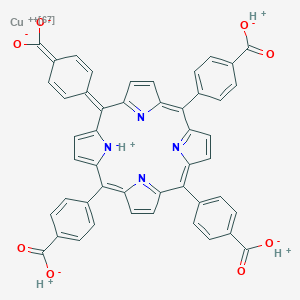
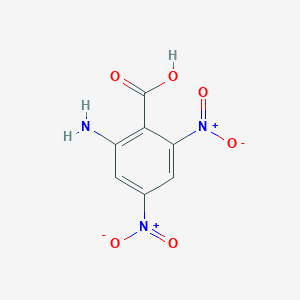
![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
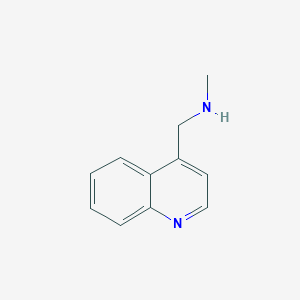

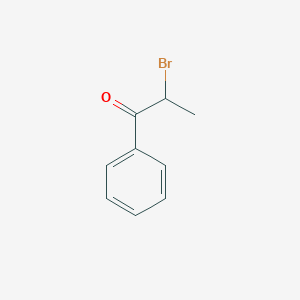
![4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid](/img/structure/B137519.png)
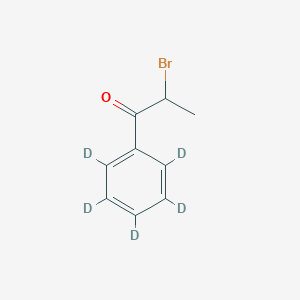
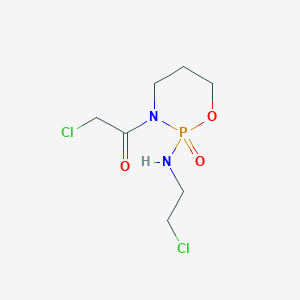
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
